Ethyl 2,4-dichloro-3-fluorobenzoate
Overview
Description
Ethyl 2,4-dichloro-3-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom. The carboxylic acid group is esterified with ethanol, forming the ethyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-3-fluorobenzoate typically involves the esterification of 2,4-dichloro-3-fluorobenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-3-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound, depending on the nucleophile used.
Hydrolysis: 2,4-dichloro-3-fluorobenzoic acid and ethanol.
Reduction: Ethyl 2,4-dichloro-3-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 2,4-dichloro-3-fluorobenzoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Ethyl 2,4-dichloro-3-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2,4-dichlorobenzoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Ethyl 3-fluorobenzoate: Lacks the chlorine atoms, which may affect its binding affinity and specificity towards molecular targets.
Ethyl 2,4-dichloro-3-bromobenzoate: Contains a bromine atom instead of a fluorine atom, which may influence its chemical and biological properties.
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
ethyl 2,4-dichloro-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMWYZUYBGQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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